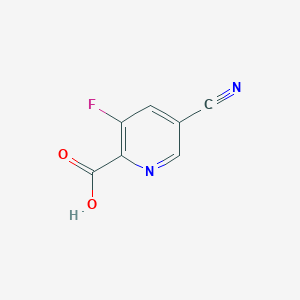

5-Cyano-3-fluoropicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSFTCXJXGULGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200498-46-9 | |

| Record name | 5-CYANO-3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Cyano-3-fluoropicolinic Acid: Properties, Reactivity, and Applications

Introduction

5-Cyano-3-fluoropicolinic acid is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex, biologically active molecules.[1][2] The strategic placement of strong electron-withdrawing groups profoundly influences the compound's reactivity, acidity, and intermolecular interactions, making it a subject of significant interest for researchers developing novel therapeutics.[3][4]

This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in the laboratory and in the design of new chemical entities.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, values can be reasonably estimated based on structurally similar compounds, such as 5-bromo-3-fluoropicolinic acid (Melting Point: 175-180 °C).[5]

| Property | Value | Source(s) |

| IUPAC Name | 5-Cyano-3-fluoropyridine-2-carboxylic acid | - |

| CAS Number | 1200498-46-9 | [2][6][7] |

| Molecular Formula | C₇H₃FN₂O₂ | [6] |

| Molecular Weight | 166.11 g/mol | [6] |

| Appearance | White to off-white solid (Predicted) | [8] |

| Purity | ≥95% (Typical) | [7] |

| Storage | Sealed in a dry place at room temperature | [6] |

Chemical Reactivity and Electronic Profile

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of its substituents and the inherent electronic properties of the pyridine ring.

Electronic Effects

The pyridine nitrogen, the 3-fluoro substituent, and the 5-cyano group all act as strong electron-withdrawing groups through both inductive and resonance effects. This synergistic effect significantly reduces the electron density of the aromatic ring system.

-

Inductive Effect (-I): The high electronegativity of the nitrogen, fluorine, and cyano group nitrogen pulls electron density away from the ring carbons through the sigma bonds.

-

Resonance Effect (-M): The pyridine nitrogen and the cyano group can delocalize the ring's pi-electrons, creating resonance structures with positive charges on the ring carbons.

This electron-deficient character makes the pyridine ring highly susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic substitution.

Caption: Inductive effects influencing reactivity.

Acidity

The presence of multiple electron-withdrawing groups significantly stabilizes the conjugate base (picolinate anion) formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate, these groups delocalize the negative charge, making the parent acid more acidic (i.e., having a lower pKa) than unsubstituted picolinic acid (pKa ≈ 5.4).[3][9] This enhanced acidity is a crucial consideration in reaction setup, particularly in base-mediated transformations.

Reactivity of Functional Groups

-

Carboxylic Acid: Undergoes standard transformations such as esterification (with alcohols under acidic conditions), amidation (with amines using coupling agents like HATU or EDC), and conversion to an acyl chloride (using thionyl chloride or oxalyl chloride).

-

Cyano Group: Can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or to an amide under milder, controlled conditions. It can also be reduced to an amine.

-

Pyridine Ring: While generally unreactive to electrophiles, the electron-poor ring is primed for nucleophilic aromatic substitution (SₙAr) reactions if a suitable leaving group is present at an activated position.

Spectroscopic and Analytical Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[5]

-

¹H NMR: The spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the downfield region (typically δ 8.0-9.0 ppm). The carboxylic acid proton will appear as a broad singlet, often far downfield (>10 ppm), and may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxylic acid carbonyl carbon (δ ~160-170 ppm), the nitrile carbon (δ ~115-120 ppm), and five aromatic carbons, with their chemical shifts influenced by the attached functional groups. Carbons bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), the C≡N stretch of the nitrile (~2220-2240 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode at m/z 165.1 or an [M+H]⁺ ion in positive mode at m/z 167.1.

Standard Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it does not exchange with the acidic proton.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Analysis: Ensure complete dissolution, vortexing gently if necessary. Acquire spectra (¹H, ¹³C, ¹⁹F) using appropriate parameters on a high-field NMR spectrometer.[10][11]

Synthesis Methodology

This compound is typically synthesized from a more readily available precursor. A common and reliable method is the acid-catalyzed hydrolysis of the corresponding nitrile, 5-cyano-3-fluoro-2-pyridinecarbonitrile. This approach is well-documented for structurally related compounds.[5]

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is adapted from the established synthesis of 5-bromo-3-fluoropicolinic acid.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-cyano-3-fluoro-2-pyridinecarbonitrile (1.0 eq).

-

Acid Addition: Carefully add concentrated hydrochloric acid (~10 volumes, e.g., 10 mL for 1 g of starting material).

-

Heating: Heat the reaction mixture to reflux (approximately 110-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and dry it under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. Based on data for analogous compounds like 3-cyano-5-fluoropyridine, this compound should be handled as a potentially hazardous substance.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.

-

First Aid (Ingestion): If swallowed, do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[1]

-

Scaffold for Drug Discovery: The trifunctional nature of the molecule allows for sequential and site-selective modifications, enabling the construction of diverse chemical libraries for high-throughput screening.

-

Bioisostere Replacement: The carboxylic acid can act as a bioisostere for other functional groups, while the cyano group can serve as a precursor to tetrazoles or other heterocycles.

-

Modulation of Physicochemical Properties: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity of a final drug candidate.

References

-

Chemsrc. (2025). CAS#:1260890-41-2 | 3-Fluoropyridine-2-carboxylic Acid Hydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0003807). Retrieved from [Link]

-

PubMed Central, NIH. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved from [Link]

-

Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

-

YouTube. (2014). How inductive electron withdrawal affects pKa. Retrieved from [Link]

-

Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ACG Publications. (n.d.). A New Cynaropicrin Derivative from Cynara Scolymus L. Retrieved from [Link]

-

ResearchGate. (2025). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

-

Clentran. (n.d.). 5-CYANO-3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

PubMed Central, NIH. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. 5-BROMO-3-FLUOROPICOLINIC ACID CAS#: 669066-91-5 [m.chemicalbook.com]

- 6. 1200498-46-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1200498-46-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 5-Bromo-3-fluoropicolinic acid AldrichCPR 669066-91-5 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-CYANO-5-FLUOROPYRIDINE price,buy 3-CYANO-5-FLUOROPYRIDINE - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 5-Cyano-3-fluoropicolinic Acid: A Technical Guide

Introduction

5-Cyano-3-fluoropicolinic acid, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing cyano and fluoro groups on the picolinic acid scaffold, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations for the spectroscopic characterization of this and similar molecules.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on established theoretical models and spectral data of analogous compounds, in the absence of publicly available experimental spectra for this compound.

Molecular Structure and Analytical Workflow

The structural confirmation of this compound is a systematic process. The initial step involves proposing a structure based on the synthetic route. This proposed structure is then rigorously tested against the data obtained from various spectroscopic techniques.

Caption: A typical workflow for the structural elucidation of a synthesized molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

A. Theoretical Principles

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ), which is measured in parts per million (ppm). Furthermore, interactions between neighboring nuclear spins lead to signal splitting (spin-spin coupling), providing valuable information about molecular connectivity.

B. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

C. Predicted NMR Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | broad singlet | 1H | -COOH |

| ~8.9 | doublet | 1H | H-6 |

| ~8.5 | doublet | 1H | H-4 |

Interpretation of ¹H NMR Spectrum:

-

The highly deshielded broad singlet around 14.0 ppm is characteristic of a carboxylic acid proton.

-

The aromatic region is expected to show two distinct signals corresponding to the two protons on the pyridine ring.

-

The proton at the C-6 position (H-6) is expected to appear as a doublet due to coupling with the fluorine atom at C-3.

-

The proton at the C-4 position (H-4) will also appear as a doublet, coupled to the fluorine atom. The electron-withdrawing nature of the adjacent cyano group will likely shift this proton further downfield compared to H-6.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Carboxylic Acid) |

| ~158 (d) | C-3 (C-F) |

| ~152 (d) | C-6 |

| ~140 (d) | C-2 |

| ~125 (d) | C-4 |

| ~116 | C≡N (Cyano) |

| ~115 (d) | C-5 |

Interpretation of ¹³C NMR Spectrum:

-

The spectrum will be characterized by six distinct carbon signals.

-

The carboxylic acid carbonyl carbon will appear at the most downfield position (~164 ppm).

-

The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant, appearing as a doublet.

-

The other carbons on the pyridine ring will also show smaller C-F couplings.

-

The cyano carbon is expected around 116 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

A. Theoretical Principles

When a molecule is irradiated with infrared light, it will absorb energy and transition to a higher vibrational state if the frequency of the radiation matches the frequency of a specific molecular vibration (e.g., stretching, bending). The resulting plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) is the IR spectrum.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

C. Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2230 | C≡N stretch | Cyano |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N stretches | Aromatic Ring |

| ~1250 | C-F stretch | Aryl-Fluoride |

Interpretation of IR Spectrum:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretching vibration of the cyano group.

-

A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.

-

The C-F stretching vibration is expected to appear in the fingerprint region, around 1250 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

A. Theoretical Principles

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion. For small organic molecules, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to minimize fragmentation and clearly observe the molecular ion.

B. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

C. Predicted MS Data and Interpretation

Molecular Formula: C₇H₃FN₂O₂ Exact Mass: 166.0182

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Mode | Predicted m/z | Ion |

| Positive | 167.0261 | [M+H]⁺ |

| Negative | 165.0103 | [M-H]⁻ |

Interpretation of MS Data:

-

In positive ion mode (ESI+), the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 167.0261.

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at an m/z of approximately 165.0103 would be the prominent ion.

-

High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of the molecule by providing a highly accurate mass measurement.

Fragmentation Pathway:

Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the molecular ion can provide further structural information. A likely fragmentation pathway for the [M+H]⁺ ion would involve the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group.

Caption: A simplified predicted fragmentation pathway for this compound in positive ion mode.

Conclusion

The multifaceted spectroscopic analysis detailed in this guide provides a robust framework for the comprehensive structural characterization of this compound. The convergence of data from NMR, IR, and MS techniques offers a self-validating system that confirms the molecular structure with a high degree of confidence. The principles and protocols outlined herein are broadly applicable to the characterization of other novel small molecules, serving as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

For the principles of spectroscopic techniques, readers are directed to standard textbooks on organic spectroscopy.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Predicted spectroscopic data may be generated using software such as ChemDraw or other comput

Solubility and stability of 5-Cyano-3-fluoropicolinic acid in common lab solvents.

An In-Depth Technical Guide to the Solubility and Stability of 5-Cyano-3-fluoropicolinic Acid

Abstract

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro groups on the pyridine ring, make it a valuable scaffold for creating novel therapeutic agents. However, to effectively utilize this compound in synthesis, formulation, and biological screening, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive analysis of the solubility and stability of this compound in a range of common laboratory solvents. It offers both theoretical insights based on its chemical structure and detailed experimental protocols for empirical determination. This document is intended for researchers, chemists, and formulation scientists working with this and structurally related compounds.

Introduction: The Chemical Context of this compound

This compound belongs to the class of substituted picolinic acids. The molecule's core is a pyridine ring, which imparts a degree of aromatic stability. The carboxylic acid group at the 2-position is the primary determinant of its acidic nature and a key site for hydrogen bonding. The substituents at the 3- and 5-positions, a fluorine atom and a cyano (-C≡N) group, respectively, are strongly electron-withdrawing. This electronic arrangement significantly influences the molecule's reactivity, pKa, and intermolecular interactions, which in turn govern its solubility and stability. The nitrile group, in particular, is a versatile functional group in medicinal chemistry, often enhancing metabolic stability and acting as a key interaction point with biological targets.[1][2]

Understanding the solubility of this compound is critical for a variety of applications, from selecting appropriate solvents for organic reactions and purification to preparing stock solutions for high-throughput screening and developing formulations for preclinical studies. Similarly, its stability profile dictates appropriate storage conditions, handling procedures, and its shelf-life in various solvent systems and formulations.

Solubility Profile: A Mixed Polarity Character

The solubility of a compound is a function of its ability to form favorable interactions with solvent molecules, overcoming the intermolecular forces within its own crystal lattice. This compound possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Polar Features : The carboxylic acid group is capable of strong hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen).[3][4][5] The nitrogen atom in the pyridine ring and the nitrogen of the cyano group can also act as hydrogen bond acceptors.

-

Non-Polar Features : The pyridine ring itself provides a degree of hydrophobicity.

This duality suggests that the compound will be most soluble in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule effectively. Solubility in polar protic solvents will be influenced by the competition for hydrogen bonding between the solvent and the solute molecules. In non-polar solvents, solubility is expected to be limited.

Experimental Determination of Solubility

To quantify the solubility of this compound, a standardized shake-flask method at ambient temperature (20-25°C) is recommended. The following table presents illustrative data for a range of common laboratory solvents, categorized by their polarity.

| Solvent | Solvent Class | Illustrative Solubility (mg/mL) | Observations and Rationale |

| Water (pH 7) | Polar Protic | ~5-10 | Moderate solubility is expected due to the polar carboxylic acid group. However, the overall aromatic structure limits high aqueous solubility. Solubility will be highly pH-dependent. |

| Methanol | Polar Protic | > 50 | High solubility is anticipated. Methanol can effectively hydrogen bond with the carboxylic acid and solvate the molecule. |

| Ethanol | Polar Protic | > 50 | Similar to methanol, high solubility is expected. |

| Isopropanol | Polar Protic | ~20-30 | Solubility may be slightly lower than in methanol or ethanol due to the increased non-polar character of the solvent. |

| Acetonitrile | Polar Aprotic | ~30-40 | Good solubility is expected. Acetonitrile can solvate the polar groups without competing for hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solubility is predicted. DMSO is a powerful solvent for a wide range of organic compounds, including carboxylic acids. |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO, DMF is expected to be an excellent solvent for this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | ~40-50 | Good solubility is expected due to THF's ability to solvate the molecule. |

| Ethyl Acetate | Intermediate Polarity | ~15-25 | Moderate solubility is anticipated. |

| Dichloromethane (DCM) | Non-Polar | < 5 | Limited solubility is expected due to the high polarity of the carboxylic acid group. |

| Toluene | Non-Polar | < 1 | Very low solubility is predicted. |

| Hexanes | Non-Polar | < 0.1 | Essentially insoluble. |

Note: The data in this table is illustrative and should be confirmed experimentally.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation : Centrifuge the vials to pellet the undissolved solid.

-

Sampling : Carefully remove an aliquot of the supernatant.

-

Quantification : Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.

Caption: Workflow for Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of this compound is crucial for defining its shelf-life and identifying potential degradation products. Forced degradation studies, where the compound is exposed to stress conditions more severe than those encountered during routine handling and storage, are essential for this purpose.[6][7][8] These studies help to establish degradation pathways and develop stability-indicating analytical methods.[9]

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Hydrolysis of the Nitrile Group : The cyano group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid, yielding 3-fluoro-pyridine-2,5-dicarboxylic acid.

-

Basic Hydrolysis : In the presence of a strong base, the nitrile can be hydrolyzed to a primary amide (5-carbamoyl-3-fluoropicolinic acid) and subsequently to the dicarboxylic acid.

-

-

Decarboxylation : Picolinic acids can undergo decarboxylation under thermal stress, although this often requires high temperatures. This would lead to the formation of 5-cyano-3-fluoropyridine.

-

Photodegradation : Aromatic systems can be susceptible to degradation upon exposure to UV light. The specific degradation products would need to be identified experimentally.

-

Oxidative Degradation : While the pyridine ring is relatively electron-deficient and thus less prone to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

-

Acidic Hydrolysis : Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24-48 hours).

-

Basic Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time.

-

Oxidative Degradation : Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C) for several days. Also, heat a solution of the compound in a suitable solvent.

-

Photostability : Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

For all studies, samples should be taken at various time points and analyzed by a stability-indicating HPLC method, typically involving a photodiode array (PDA) detector to assess peak purity.

Caption: Forced Degradation Experimental Workflow.

Summary and Recommendations

This compound is a polar molecule with a versatile solubility profile. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be moderate and pH-dependent. The compound's stability is largely governed by the reactivity of the nitrile and carboxylic acid functional groups. The primary degradation pathway is likely to be hydrolysis of the nitrile group under acidic or basic conditions.

Recommendations for Handling and Storage:

-

Stock Solutions : For biological screening, DMSO is the recommended solvent for preparing high-concentration stock solutions. For applications requiring less polar solvents, acetonitrile or THF are good alternatives.

-

Storage : Store the solid compound in a cool, dark, and dry place to minimize thermal and photolytic degradation. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.

-

Formulation : The pH-dependent solubility should be a key consideration in the development of aqueous formulations. Buffering may be necessary to maintain the compound in solution and enhance stability.

This guide provides a foundational understanding of the solubility and stability of this compound. The experimental protocols outlined herein offer a systematic approach to generating the empirical data required for its effective use in research and development.

References

-

Physical Properties of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

-

Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. [Link]

-

Aromatic Nitriles Definition. (n.d.). Fiveable. [Link]

-

Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. [Link]

-

Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Let, L., & Nelson, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-24. [Link]

-

Sharma, S., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 235-245. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation in Pharmaceuticals: A Regulatory Update. ResearchGate. [Link]

-

Forced degradation studies for Drug Substances and Drug Products. (2017). Q1 Scientific. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. ijrpp.com [ijrpp.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. q1scientific.com [q1scientific.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Unlocking the Potential of 5-Cyano-3-fluoropicolinic Acid and Its Derivatives in Research and Development

Abstract

5-Cyano-3-fluoropicolinic acid is a pyridine-based scaffold poised for significant exploration across multiple scientific disciplines. The strategic placement of a carboxylic acid, a cyano group, and a fluorine atom on the pyridine ring presents a unique combination of functionalities that can be exploited for the development of novel therapeutics, advanced agrochemicals, and functional materials. This guide provides a comprehensive overview of promising research avenues, detailing the scientific rationale, experimental design, and step-by-step protocols for the synthesis and evaluation of its derivatives. We aim to equip researchers, medicinal chemists, and materials scientists with the foundational knowledge and practical insights necessary to innovate with this versatile molecule.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its utility as a ligand in catalysis.[1] The value of a pyridine scaffold is significantly enhanced through strategic functionalization. In this compound, we encounter a molecule bestowed with three key functional groups that offer orthogonal chemical reactivity and profound modulatory effects on physicochemical properties.

-

The Picolinic Acid Moiety: The carboxylic acid at the 2-position is a versatile handle for forming amides, esters, and other derivatives. It also serves as a crucial coordination site for metal ions, a property extensively utilized in catalysis and the formation of Metal-Organic Frameworks (MOFs).[2]

-

The Cyano Group: This electron-withdrawing group can significantly influence the electronic properties of the pyridine ring. It can participate in various chemical transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions. In bioactive molecules, the cyano group can act as a hydrogen bond acceptor and has been explored for its bioisosteric relationship with fluorine and other functional groups.[3][4]

-

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[5] Its high electronegativity can modulate the pKa of the pyridine nitrogen and the carboxylic acid, influencing pharmacokinetic and pharmacodynamic properties.[6]

This unique combination of functionalities suggests three primary and compelling areas of research for this compound and its derivatives: Medicinal Chemistry, Agrochemicals, and Materials Science.

Research Area 1: Medicinal Chemistry - A Scaffold for Novel Kinase Inhibitors

The pyridine core is a privileged scaffold in the design of kinase inhibitors, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] Furthermore, related structures such as 2-cyano-3-fluoropyridine are known intermediates in the synthesis of multi-kinase inhibitors like sorafenib and tofacitinib, highlighting the potential of this substitution pattern.[7]

Scientific Rationale

The this compound scaffold can be derivatized, primarily at the carboxylic acid position, to generate a library of amides and esters. These derivatives can be designed to occupy the ATP-binding pocket of various kinases, with the pyridine nitrogen interacting with the hinge region, and the amide/ester substituent exploring different pockets of the active site. The cyano and fluoro groups can contribute to binding affinity and modulate pharmacokinetic properties.

Proposed Research Workflow

Caption: Workflow for the development of kinase inhibitors.

Experimental Protocols

Protocol 2.1: Synthesis of 5-Cyano-3-fluoropicolinamide Derivatives

This protocol details a standard procedure for the amide coupling of this compound with a diverse range of primary and secondary amines using HATU as a coupling agent.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2.2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target protein kinase.[8]

Materials:

-

Synthesized 5-Cyano-3-fluoropicolinamide/ester derivatives

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate dissolved in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

| Target Kinase Class | Rationale for Targeting | Example Kinases |

| Tyrosine Kinases | Implicated in various cancers and inflammatory diseases. | EGFR, VEGFR, JAK family |

| Serine/Threonine Kinases | Involved in cell cycle regulation, signaling pathways. | CDK family, PIM-1, VRK1/2[1] |

Research Area 2: Agrochemicals - Designing Next-Generation Auxin Herbicides

Picolinic acids are a well-established class of synthetic auxin herbicides.[9] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[10] The unique substitution pattern of this compound offers an opportunity to develop novel herbicides with potentially improved efficacy, selectivity, and environmental profiles.

Scientific Rationale

The herbicidal activity of auxin mimics is dependent on their ability to bind to the TIR1/AFB family of auxin co-receptors.[11] The carboxylic acid is essential for this interaction. The cyano and fluoro substituents on the pyridine ring can modulate the lipophilicity and electronic properties of the molecule, which can influence its uptake, translocation within the plant, and binding affinity to the receptor.[12] Derivatization of the carboxylic acid to esters can create pro-herbicides that are converted to the active acid form within the plant.

Proposed Research Workflow

Caption: Workflow for the development of novel herbicides.

Experimental Protocols

Protocol 3.1: Arabidopsis thaliana Root Growth Inhibition Assay

This is a primary high-throughput screen to evaluate the auxin-like activity of the synthesized compounds.[9]

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

-

Test compounds dissolved in DMSO

-

Sterile petri dishes

-

Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

-

Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse with sterile water (5x).

-

Prepare MS agar plates containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM). A DMSO-only plate serves as the negative control, and a known auxin herbicide (e.g., picloram) as a positive control.

-

Place 10-15 sterilized seeds on each plate.

-

Seal the plates and place them vertically in a growth chamber.

-

After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition compared to the DMSO control.

-

Determine the IC50 values for each compound.

Protocol 3.2: Whole Plant Post-Emergence Herbicidal Assay

This secondary screen evaluates the herbicidal efficacy of promising compounds on whole plants.[12]

Materials:

-

Test compounds

-

Acetone, Tween-20

-

Broadleaf weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

-

Grass weed species (for selectivity testing, e.g., Setaria faberi)

-

Greenhouse facilities

-

Spray chamber

Procedure:

-

Grow weed species in pots in a greenhouse until they reach the 2-4 leaf stage.

-

Prepare spray solutions of the test compounds at various application rates (e.g., 50, 150, 300 g/ha) in a solution of acetone and water containing 0.1% Tween-20.

-

Apply the solutions to the plants using a calibrated laboratory spray chamber.

-

Return the treated plants to the greenhouse.

-

Visually assess the herbicidal injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment using a rating scale of 0% (no effect) to 100% (plant death).

Research Area 3: Materials Science - Functional Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[13] Their high porosity, tunable pore size, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. The pyridine and carboxylic acid moieties of this compound make it an excellent candidate as a functional ligand for the synthesis of novel MOFs.

Scientific Rationale

The picolinate functionality can coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺) to form the nodes of the MOF structure.[14][15] The cyano and fluoro groups, which will be pointing into the pores of the resulting MOF, can introduce specific functionalities. The polar cyano group can enhance the affinity for certain gas molecules like CO₂, while the fluorine atom can increase the hydrophobicity of the pores.

Proposed Research Workflow

Caption: Workflow for the development of novel MOFs.

Experimental Protocols

Protocol 4.1: Solvothermal Synthesis of a Zn-based MOF

This protocol is adapted from the synthesis of MOF-5 and can be used as a starting point for developing a MOF with this compound.[15]

Materials:

-

This compound

-

Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

-

N,N-dimethylformamide (DMF)

-

Chloroform

-

Scintillation vials (20 mL)

-

Programmable oven

Procedure:

-

In a 20 mL scintillation vial, dissolve this compound (e.g., 50 mg) and Zn(NO₃)₂·4H₂O (e.g., 150 mg, ~3 equivalents) in 15 mL of DMF.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 105°C over 2 hours and hold at this temperature for 24 hours.

-

Cool the oven to room temperature over 12 hours.

-

Colorless crystals should form. Carefully decant the DMF solution.

-

Wash the crystals by immersing them in fresh DMF (3 x 10 mL) over a period of 24 hours.

-

To activate the MOF, exchange the DMF with a more volatile solvent like chloroform (3 x 10 mL over 24 hours).

-

Decant the chloroform and heat the crystals under vacuum at 120-150°C for 12 hours to remove the solvent from the pores.

Protocol 4.2: Characterization of the Synthesized MOF

Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystallinity and determine the phase purity of the synthesized material.

-

Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer with CuKα radiation. The resulting diffraction pattern is compared to simulated patterns from single-crystal X-ray diffraction data if available, or used to assess crystallinity.

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the MOF and confirm the removal of guest solvent molecules.

-

Procedure: A sample of the activated MOF is heated under a nitrogen atmosphere at a constant rate (e.g., 5°C/min) from room temperature to ~600°C. The weight loss as a function of temperature is recorded. A stable plateau up to a certain temperature indicates the thermal stability of the framework.

Gas Sorption Analysis:

-

Purpose: To determine the porosity, surface area (BET), and gas uptake capacity of the MOF.

-

Procedure: A sample of the activated MOF is placed in a gas sorption analyzer. Nitrogen adsorption/desorption isotherms are measured at 77 K to calculate the BET surface area. Carbon dioxide adsorption isotherms are measured at 273 K and 298 K to assess the CO₂ uptake capacity.

Conclusion

This compound represents a molecule of significant untapped potential. Its unique trifunctional nature provides a versatile platform for innovation in medicinal chemistry, agrochemicals, and materials science. The research directions and detailed protocols outlined in this guide offer a solid foundation for scientists and researchers to begin exploring the vast chemical space accessible from this promising scaffold. By systematically synthesizing and evaluating derivatives of this compound, the scientific community is well-positioned to develop novel solutions to pressing challenges in human health, agriculture, and technology.

References

- BenchChem. (2025).

-

Camorali, S., Tei, L., Milanesio, M., & Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

- Dalton Transactions. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link to source]

- Science Alert. (2011).

- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link to source]

- MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link to source]

- BenchChem. (2025).

-

Everett, C. K., & McCullough, E. L. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(15), 4035–4046. [Link]

-

Ferreira, M. C., et al. (2019). Searching an auxinic herbicide to use as positive control in toxicity assays. Anais da Academia Brasileira de Ciências, 91(2). [Link]

- UC IPM. (n.d.). Synthetic Auxins / Herbicide Symptoms. [Link to source]

-

Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276–279. [Link]

-

Chen, Y., et al. (2020). Our journey of developing multifunctional metal-organic frameworks. Coordination Chemistry Reviews, 425, 213534. [Link]

- ResearchGate. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link to source]

- ResearchGate. (2015). What is the effect of cyano group on bioactivity? [Link to source]

-

Todd, T., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(2), 659–670. [Link]

-

Zhang, L., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

- MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link to source]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. [Link to source]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link to source]

-

PubMed. (2007). Synthesis and identification of[8][16][17]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link to source]

- PubMed. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link to source]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- PubMed Central. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link to source]

- PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link to source]

- ACS Publications. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. [Link to source]

- JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link to source]

- ResearchGate. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents.

- ACS Publications. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. [Link to source]

- PubMed Central. (2018). Versatility of the Cyano Group in Intermolecular Interactions. [Link to source]

- ResearchGate. (2025). Determining Exposure to Auxin-Like Herbicides. II.

- MDPI. (2019). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. [Link to source]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link to source]

- ACS Publications. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. [Link to source]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. [Link to source]

- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link to source]

- PubMed Central. (2021). GenoChemetic Strategy for Derivatization of the Violacein Natural Product Scaffold. [Link to source]

- ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine. [Link to source]

- MDPI. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link to source]

- PubMed Central. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link to source]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scialert.net [scialert.net]

- 16. Synthesis and characterization of functionalized metal-organic frameworks. | Semantic Scholar [semanticscholar.org]

- 17. Synthesis and characterization of the interpenetrated MOF-5 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 5-Cyano-3-fluoropicolinic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Picolinates

In the landscape of modern synthetic chemistry, the incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of innovation, particularly in the realms of pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluorinated molecules highly sought after. Among these, 5-Cyano-3-fluoropicolinic acid stands out as a pivotal structural motif. Its strategic placement of a fluorine atom, a cyano group, and a carboxylic acid on a pyridine ring offers a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide delves into the discovery and the historical evolution of the synthetic routes leading to this important chemical entity, providing field-proven insights for professionals in chemical research and development.

The Genesis of a Molecule: A Historical Perspective

The precise "discovery" of this compound is not marked by a single, seminal publication in the way a natural product might be. Instead, its emergence is intrinsically linked to the broader development of picolinic acid-based herbicides, a field significantly advanced by companies such as Dow AgroSciences (now Corteva Agriscience).[1][2] The picolinic acid scaffold serves as a core component of a class of synthetic auxin herbicides that have been instrumental in agriculture for decades.[2]

The journey towards this compound can be seen as a logical progression in the quest for more potent, selective, and environmentally benign agrochemicals. The introduction of a fluorine atom at the 3-position and a cyano group at the 5-position of the picolinic acid core represents a strategic molecular design aimed at fine-tuning the biological activity and metabolic profile of the resulting compounds. While a definitive "first synthesis" paper is not readily apparent in public literature, the synthetic strategies can be inferred from the extensive patent literature surrounding related fluorinated and cyanated picolinic acid derivatives developed for herbicidal applications.[3][4]

Evolution of Synthetic Strategies: From Foundational Chemistry to Modern Methodologies

The synthesis of a multi-substituted pyridine ring like that in this compound presents a significant synthetic challenge. The regioselective introduction of three different functional groups requires a carefully orchestrated sequence of reactions. The historical development of its synthesis can be understood by examining the evolution of methods for constructing and functionalizing the pyridine core.

A plausible and historically relevant approach to the synthesis of this compound likely involves a multi-step sequence starting from a pre-functionalized pyridine or by constructing the ring from acyclic precursors. Based on analogous syntheses of substituted picolinates, two primary retrosynthetic pathways can be envisioned.

Pathway 1: Functionalization of a Pre-existing Pyridine Ring

This approach leverages a readily available, substituted pyridine as a starting material, followed by a series of functional group interconversions. A likely precursor for this strategy is a di-halogenated picolinic acid derivative, which allows for selective transformations.

Caption: Retrosynthetic analysis starting from a halogenated picolinic acid.

Step-by-Step Protocol (Inferred from Analogous Syntheses):

-

Amidation of 5-Bromo-3-fluoropicolinic Acid: The synthesis would likely commence with the conversion of the carboxylic acid functionality of a precursor like 5-bromo-3-fluoropicolinic acid to a primary amide. This is a standard transformation, often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

-

Dehydration to the Nitrile: The resulting 5-bromo-3-fluoropicolinamide can then be dehydrated to the corresponding nitrile, 5-bromo-3-fluoropicolinonitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

-

Cyanation of the Bromopyridine: The crucial introduction of the cyano group at the 5-position is typically achieved through a transition-metal-catalyzed cyanation reaction. A palladium- or copper-catalyzed reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) is a well-established method for converting aryl bromides to aryl nitriles.[1]

-

Hydrolysis to the Carboxylic Acid: The final step involves the selective hydrolysis of the nitrile at the 2-position back to a carboxylic acid. This can be accomplished under either acidic or basic conditions, with careful control of reaction parameters to avoid hydrolysis of the newly introduced cyano group at the 5-position.

Causality Behind Experimental Choices:

-

Choice of Halogen: Bromine is often chosen as a leaving group in cross-coupling reactions due to its optimal reactivity—it is more reactive than chlorine but more stable and less expensive than iodine.

-

Protection/Deprotection Strategy: The conversion of the carboxylic acid to an amide and then a nitrile serves as a protecting group strategy, preventing unwanted side reactions during the cyanation step. The final hydrolysis step deprotects the carboxylic acid.

-

Catalyst Selection: The choice of a palladium or copper catalyst for the cyanation step is critical for achieving high yields and good functional group tolerance.

Pathway 2: Pyridine Ring Construction

An alternative and often more convergent approach involves the construction of the substituted pyridine ring from acyclic precursors. This strategy allows for the early introduction of the desired substituents. A common method for pyridine synthesis is the Hantzsch pyridine synthesis or related condensation reactions.

Caption: Pyridine ring synthesis from acyclic precursors.

Step-by-Step Protocol (Inferred from General Pyridine Syntheses):

-

Condensation Reaction: This pathway would likely involve the condensation of a fluorinated β-ketoester with an enamine and an ammonia source. The specific precursors would be chosen to already contain the functionalities that will become the cyano and carboxylic acid groups, or precursors that can be easily converted to them.

-

Formation of a Dihydropyridine Intermediate: The initial condensation reaction typically yields a dihydropyridine intermediate.

-

Oxidation to the Pyridine Ring: The dihydropyridine is then oxidized to the aromatic pyridine ring. Common oxidizing agents for this step include nitric acid or other mild oxidants.

-

Functional Group Transformations: Subsequent steps would involve the modification of the substituents on the newly formed pyridine ring to yield the final this compound. This could involve, for example, the conversion of an ester group to a carboxylic acid and the introduction of the cyano group if it was not incorporated in the initial ring-forming reaction.

Causality Behind Experimental Choices:

-

Convergent Synthesis: This approach is often more efficient as it builds the complex core structure in a single key step, potentially reducing the overall number of synthetic steps.

-

Regiocontrol: By carefully selecting the starting materials, the regiochemistry of the substituents on the pyridine ring can be precisely controlled.

-

Milder Conditions: Modern variations of pyridine synthesis often employ milder reaction conditions, making them more suitable for complex and sensitive molecules.

Quantitative Data and Experimental Protocols

While the exact historical data for the first synthesis is not publicly available, the following table summarizes typical reaction conditions and yields for key transformations involved in the synthesis of analogous substituted picolinic acids, as gleaned from the patent literature.[5]

| Reaction Step | Reagents and Conditions | Typical Yield | Reference (Analogous) |

| Amidation | 1. SOCl₂, reflux2. NH₄OH, 0°C to rt | 85-95% | [5] |

| Dehydration | POCl₃, reflux | 70-85% | [5] |

| Cyanation | Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120°C | 60-80% | [1] |

| Hydrolysis | 1. NaOH, H₂O, reflux2. HCl (aq) | 75-90% | [5] |

Conclusion: A Legacy of Innovation and a Future of Possibilities

The story of this compound is a testament to the power of rational molecular design and the relentless pursuit of improved chemical entities. While its exact origins may be embedded within the proprietary research of the agrochemical industry, the synthetic strategies leading to its creation are a reflection of the broader advancements in synthetic organic chemistry. The ability to strategically introduce fluorine and cyano groups onto a picolinic acid scaffold has undoubtedly paved the way for the development of new generations of herbicides and potentially other bioactive molecules. For researchers and developers, understanding the historical context and the synthetic nuances of this important building block provides a solid foundation for future innovation. The methodologies described herein, inferred from the synthesis of closely related compounds, offer a practical guide for those seeking to harness the synthetic potential of this compound in their own research endeavors.

References

-

Dow AgroSciences LLC. (2019). Corteva Agriscience. Retrieved from [Link][1]

-

Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). Retrieved from [Link][2]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(3), 1431. (2023). Retrieved from [Link][3]

-

Process for the preparation of 4-amino-5-fluoro-3-halo-6-(substituted)picolinates. (2013). Google Patents. Retrieved from [4]

-

Fluorophenyl pyrazol compounds. (2015). Google Patents. Retrieved from [1]

-

Process for the preparation of substituted pyridines. (1989). Google Patents. Retrieved from [5]

Sources

- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BR112013018945A2 - process for the preparation of 4-amino-5-fluoro-3-halo-6- (substituted) picolinates. - Google Patents [patents.google.com]

- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

The Strategic deployment of 5-Cyano-3-fluoropicolinic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Picolinic Acids as Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this context, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom.[1] The strategic incorporation of fluorine can modulate a molecule's pKa, metabolic stability, and binding affinity, making it a powerful tool in the medicinal chemist's arsenal. Among these fluorinated scaffolds, picolinic acid derivatives have emerged as "privileged structures," forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a particularly valuable building block: 5-Cyano-3-fluoropicolinic acid . We will delve into its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development efforts.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. This compound is a white to off-white solid. While detailed experimental data for some properties are not extensively published, predicted values and data from commercial suppliers provide a useful baseline.

| Property | Value | Source |

| CAS Number | 1200498-46-9 | |

| Molecular Formula | C₇H₃FN₂O₂ | [2] |

| Molecular Weight | 166.11 g/mol | [2] |

| Boiling Point (Predicted) | 334.4 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | ChemicalBook |

| Storage | Sealed in dry, room temperature | BLD Pharm |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing cyano and fluoro substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For 5-Bromo-3-fluoropicolinic acid in d6-DMSO, characteristic peaks are observed at δ 13.76 (s, 1H), 8.64 (s, 1H), and 8.33-8.36 (dd, 1H).[3]

-

¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms, with the chemical shifts of the pyridine ring carbons being significantly affected by the substituents.

-

¹⁹F NMR: A distinct singlet or doublet (depending on coupling with adjacent protons) is expected in the fluorine NMR spectrum, providing a clear diagnostic peak for the presence of the fluorine atom. For 5-Bromo-3-fluoropicolinic acid in d6-DMSO, the fluorine signal appears at δ -113.70 (d, 1F).[3]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the cyano group (typically around 2200-2240 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Purification